6-nitro-1H-indole-2-carbonitrile

Organic Synthesis Heterocyclic Chemistry Regioselectivity

This specific isomer is critical due to the profound impact of the 6-nitro group on electronic distribution and regioselectivity. Unlike 4- or 5-nitro analogs, this scaffold provides a direct pathway to 6-amino-1H-indole-2-carbonitrile via documented reduction. Substituting isomers risks failed syntheses. Its unique 2-cyano handle enables precise downstream diversification.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
Cat. No. B8320972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-1H-indole-2-carbonitrile
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C#N
InChIInChI=1S/C9H5N3O2/c10-5-7-3-6-1-2-8(12(13)14)4-9(6)11-7/h1-4,11H
InChIKeyTUOTVRKCSPFLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-indole-2-carbonitrile: A Key 6-Substituted Nitroindole Scaffold for Medicinal Chemistry and Chemical Biology


6-Nitro-1H-indole-2-carbonitrile (CAS 873055-06-2) is a heterocyclic small molecule belonging to the indole-2-carbonitrile family. Its core scaffold consists of an indole ring system substituted with a nitro group at the 6-position and a cyano group at the 2-position. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other nitroindole isomers and unsubstituted analogs. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly for the preparation of 6-aminoindole-2-carbonitrile derivatives and as a versatile building block for further functionalization [1]. While extensive, target-specific biological data for this precise molecule remain a noted gap in the literature , its value lies in its role as a regioselectively accessible nitroindole scaffold with a handle for downstream diversification.

6-Nitro-1H-indole-2-carbonitrile: Why In-Class Analogs Cannot Simply Be Interchanged


The procurement of a specific nitroindole-2-carbonitrile isomer, such as 6-nitro-1H-indole-2-carbonitrile, is critical due to the profound impact of substituent position on both chemical reactivity and biological target engagement. Simple substitution with the 4-nitro or 5-nitro isomer, or the unsubstituted 1H-indole-2-carbonitrile, introduces significant differences in electronic distribution, regioselectivity in downstream reactions, and potential binding interactions. The electron-withdrawing nitro group at the 6-position creates a unique polarization of the indole ring system, distinct from that of the 4- or 5-nitro analogs, as evidenced by the different regiochemical outcomes observed in synthetic transformations of nitroindoles [1]. Furthermore, the presence of the 2-carbonitrile group provides a synthetic handle for further elaboration (e.g., reduction to an amine) that is absent in simple 6-nitroindole . Therefore, substituting an alternative nitroindole or indole-2-carbonitrile derivative without rigorous validation would introduce uncontrolled variables, potentially leading to failed synthetic sequences or altered biological profiles. The following quantitative evidence guide details the verifiable differences that support the selection of this specific compound.

6-Nitro-1H-indole-2-carbonitrile: Verifiable Quantitative Differentiation vs. Closest Analogs


Regioselective Synthetic Accessibility and Yield Comparison for 6-Nitroindole Derivatives

The 6-nitroindole scaffold, including 6-nitro-1H-indole-2-carbonitrile, can be accessed via a highly regioselective, transition metal-free method. This contrasts with many other nitroindole isomers (e.g., 4-nitro or 7-nitro) which may require harsher conditions or afford lower selectivity. The general method for synthesizing 6-nitroindole derivatives from enaminones and nitroaromatic compounds proceeds with high regioselectivity [1]. While a direct, head-to-head yield comparison for this exact compound against its 4-nitro isomer is not available in the open literature, the method's demonstrated scope for various 6-nitroindoles [1] establishes a verifiable synthetic advantage for this substitution pattern.

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Predicted Acidity (pKa) Differential Due to 6-Nitro Substitution

The electron-withdrawing nitro group at the 6-position is expected to significantly acidify the indole N-H proton relative to the unsubstituted parent compound. The unsubstituted 1H-indole-2-carbonitrile has a predicted pKa of 13.91±0.30 . The strong electron-withdrawing nature of the nitro group, well-documented to impact aromatic ring electronics and pKa [1], will lower this value substantially, altering the compound's ionization state and hydrogen-bonding capacity under physiological or near-physiological conditions.

Physical Organic Chemistry Drug Design Computational Chemistry

Synthetic Utility: Direct Reduction to 6-Amino-1H-indole-2-carbonitrile

A key differentiating feature of 6-nitro-1H-indole-2-carbonitrile is its direct and well-precedented conversion to the corresponding 6-amino derivative, a valuable intermediate for further elaboration. A published synthetic route details the reduction of a mixture containing 6-nitro-1H-indole-2-carbonitrile with Raney Nickel under hydrogen atmosphere to yield 6-amino-1H-indole-2-carbonitrile in 49% yield . This provides a quantitative benchmark for this specific transformation. While the 4-nitro isomer can also undergo reduction, the yield and conditions for its analogous transformation have not been reported in the same context, preventing a direct comparison.

Medicinal Chemistry Synthetic Methodology Functional Group Interconversion

Electronic Differentiation: Electron-Withdrawing Effects at the 6-Position

The nitro group is a powerful electron-withdrawing substituent, but its effect is position-dependent within the indole ring system. Computational studies on nitroindoles indicate that the 6-position nitro group has a distinct impact on the π-electron delocalization and aromatic character of the indole ring compared to the 4- or 5-nitro isomers [1]. This is a class-level inference, as specific quantitative descriptors (e.g., HOMA, cSAR) for 6-nitro-1H-indole-2-carbonitrile are not publicly available. However, the fundamental principle that the position of the nitro group dictates the molecule's electronic landscape is well-established, directly influencing reactivity in electrophilic substitution and the strength of π-stacking interactions with biological targets.

Computational Chemistry QSAR Molecular Modeling

6-Nitro-1H-indole-2-carbonitrile: Evidence-Backed Application Scenarios for Procurement


Synthesis of 6-Aminoindole-2-carbonitrile Derivatives for Medicinal Chemistry

Procurement of 6-nitro-1H-indole-2-carbonitrile is justified when the primary research objective is to generate 6-amino-1H-indole-2-carbonitrile or its subsequent derivatives. The documented reduction of this compound to the corresponding amine in 49% yield provides a tangible, quantitative starting point for this synthetic pathway . This is a more direct and verifiable route than attempting to install an amino group onto the 6-position of an unsubstituted indole-2-carbonitrile scaffold, which would require additional synthetic steps and optimization.

Exploring Structure-Activity Relationships (SAR) at the 6-Position of Indole-Based Scaffolds

In medicinal chemistry programs investigating indole-based inhibitors or receptor modulators, the 6-position is a common site for diversification. 6-Nitro-1H-indole-2-carbonitrile serves as a specific, well-defined building block for exploring the impact of a strongly electron-withdrawing group at this location. The established synthetic accessibility of 6-nitroindole derivatives [1] and the distinct electronic properties conferred by the 6-nitro substitution pattern [2] make this compound a more reliable choice for SAR studies than less well-characterized 4- or 5-nitro isomers, where synthetic routes and electronic effects are less well-defined.

Calibration of Computational Models and Predictive Tools

Due to the noted gap in direct biological data , this compound presents an opportunity for computational chemists to generate predictive data (e.g., docking scores, ADMET properties) and validate models against experimental outcomes. Its well-defined structure and the availability of the parent compound's predicted pKa provide a valuable benchmark for calibrating quantum mechanical and QSAR models focused on the effects of electron-withdrawing substituents on the indole core. This makes it a useful tool for methodological development in computational chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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